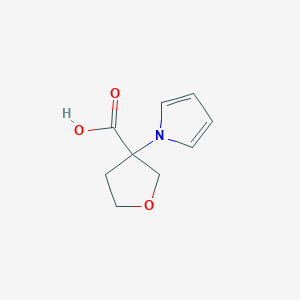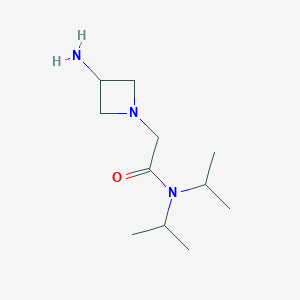
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Übersicht
Beschreibung
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, also known as 4-DA-TFPBA, is an important organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid and is a white crystalline solid with a melting point of 133-134°C. 4-DA-TFPBA is commonly used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as a substrate for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as a substrate for biochemical and physiological studies. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is also used in the synthesis of drugs such as antidepressants, anticonvulsants, and anti-inflammatory agents.
Wirkmechanismus
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid acts as a competitive inhibitor of several enzymes involved in the metabolism of drugs and other compounds. It inhibits the activity of enzymes such as cytochrome P450 (CYP450), UDP-glucuronosyltransferase (UGT), and carboxylesterase (CE). It also inhibits the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the body.
Biochemical and Physiological Effects
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of the enzyme acetylcholinesterase. It has also been shown to have anti-inflammatory and anticonvulsant effects. In addition, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to have antidepressant effects, as well as to reduce the risk of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and is stable under a variety of conditions. It is also soluble in a variety of solvents, making it easy to use in a variety of lab experiments. However, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has some limitations for use in lab experiments. It can be toxic at high concentrations, and can cause skin and eye irritation. In addition, it can react with other compounds, and can be degraded by light and air.
Zukünftige Richtungen
There are several potential future directions for research on 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid. One potential direction is to further study its mechanism of action and its effects on enzymes involved in drug metabolism. Another potential direction is to explore its potential therapeutic applications, such as in the treatment of depression and other neurological disorders. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes and its potential applications in drug discovery. Finally, further research could be done to explore its potential as a substrate for biochemical and physiological studies.
Eigenschaften
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-8-11(15(16,17)18)7-12(19-13)9-3-5-10(6-4-9)14(21)22/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEIZKWGLSBXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)



![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)


![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)
